

Comparative Analysis of SAR97276 (Albitiazolium) IC50 Values Across Plasmodium falciparum Strains

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Compound of Interest				
Compound Name:	SAR 97276			
Cat. No.:	B1665694		Get Quote	

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the 50% inhibitory concentration (IC50) values for the antimalarial candidate SAR97276, also known as albitiazolium, against various laboratory strains of Plasmodium falciparum. The data is presented to facilitate objective comparison and is supported by a detailed experimental protocol for determining antiplasmodial activity.

Data Presentation: IC50 Values of SAR97276

The following table summarizes the reported IC50 values for SAR97276 against different P. falciparum laboratory strains. It is important to note that direct, side-by-side comparative studies across a wide range of strains are limited in the public domain. The data presented here is compiled from available research.

Laboratory Strain	Resistance Profile	IC50 (nM)	Reference
3D7	Chloroquine-sensitive	4.2	[1]
K1	Chloroquine-resistant, Multidrug-resistant	Potent Activity Reported	[2]
Dd2	Chloroquine-resistant	Potent Activity Reported	[3][4]



Note on Data Availability: While SAR97276 has shown potent in vitro activity against both drugsensitive and multidrug-resistant P. falciparum strains, a comprehensive public dataset of IC50 values across a standardized panel of laboratory strains is not readily available. The strains K1 and Dd2 are noted to be susceptible to SAR97276, indicating its potential efficacy against resistant parasites, but specific IC50 values from comparative studies were not identified in the reviewed literature.

Experimental Protocols

The determination of IC50 values for antimalarial compounds like SAR97276 is typically performed using in vitro parasite growth inhibition assays. The [3H]-hypoxanthine incorporation assay is a common and well-established method.

[³H]-Hypoxanthine Incorporation Assay for Antiplasmodial Activity

This method measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in Plasmodium.

Materials:

- P. falciparum laboratory strains (e.g., 3D7, K1, Dd2)
- Human erythrocytes (O+)
- RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, L-glutamine, and AlbuMAX II
- SAR97276 stock solution (in an appropriate solvent like DMSO)
- [3H]-hypoxanthine
- 96-well microtiter plates
- Cell harvester and scintillation counter
- Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2



Procedure:

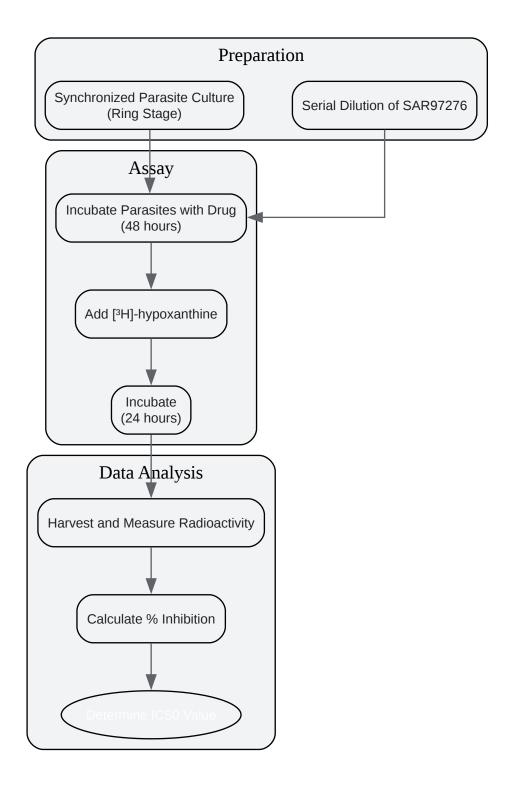
- Parasite Culture: P. falciparum strains are cultured in human erythrocytes at 37°C in a controlled atmosphere. Cultures are synchronized to the ring stage before the assay.
- Drug Dilution: A serial dilution of SAR97276 is prepared in the culture medium.
- Assay Setup: In a 96-well plate, the parasitized erythrocytes (typically at 1% parasitemia and 2.5% hematocrit) are incubated with the various concentrations of SAR97276. Control wells with no drug and wells with uninfected erythrocytes are also included.
- Incubation: The plate is incubated for 48 hours at 37°C in the controlled atmosphere.[1]
- Radiolabeling: After the initial incubation, [3H]-hypoxanthine is added to each well, and the plate is incubated for an additional 24 hours.
- Harvesting and Measurement: The contents of the wells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
- Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to the drug-free control. The IC50 value is then determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal doseresponse curve.[3]

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the [3H]-hypoxanthine incorporation assay for determining the IC50 of SAR97276.





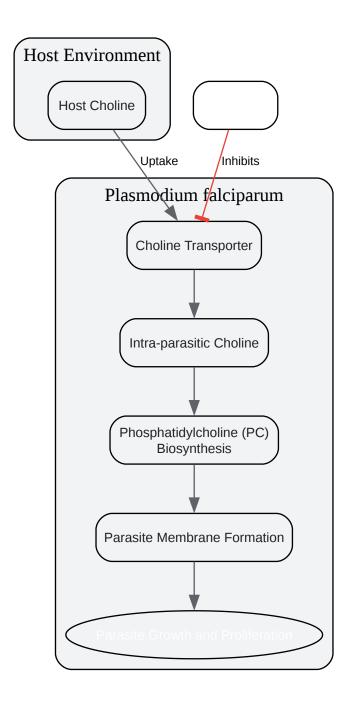
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Caption: Workflow for IC50 determination using [3H]-hypoxanthine assay.

Signaling Pathway: Mechanism of Action of SAR97276



SAR97276 primarily targets the phospholipid biosynthesis pathway in P. falciparum by inhibiting the uptake of choline, a crucial precursor for the synthesis of phosphatidylcholine (PC).



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Caption: SAR97276 inhibits choline transport, disrupting parasite membrane synthesis.



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